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Compound of Interest

Compound Name: AT7519

Cat. No.: B1666106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of AT7519, a multi-cyclin-

dependent kinase (CDK) inhibitor, with other notable CDK inhibitors. The information presented

is collated from independent preclinical and clinical studies to support researchers in their

evaluation of these therapeutic agents.

Executive Summary
AT7519 is a potent inhibitor of multiple cyclin-dependent kinases, demonstrating broad anti-

tumor activity across a range of cancer cell lines and in vivo models.[1][2] Its mechanism of

action involves the induction of cell cycle arrest and apoptosis, primarily through the inhibition

of CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[2][3] This guide compares AT7519 with

other well-characterized CDK inhibitors: Flavopiridol, Seliciclib (Roscovitine), and Palbociclib,

highlighting their respective target specificities, preclinical efficacy, and mechanisms of action.

Comparative Data on CDK Inhibitor Activity
The following tables summarize the quantitative data on the in vitro and in vivo activities of

AT7519 and its comparators.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 values in nmol/L)
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Kinase Target AT7519[2]
Flavopiridol[4]
[5]

Seliciclib
(Roscovitine)
[6][7][8]

Palbociclib[1]

CDK1 210 Strong Inhibition Strong Inhibition -

CDK2 47 Strong Inhibition Strong Inhibition -

CDK4 100 Strong Inhibition Poor Inhibition 9-15

CDK5 13 - Strong Inhibition -

CDK6 170 Strong Inhibition Poor Inhibition 9-15

CDK7 Lower Potency Strong Inhibition Strong Inhibition -

CDK9 <10
Preferential

Activity
Strong Inhibition -

GSK3β 89 - - -

Table 2: In Vitro Anti-Proliferative Activity (IC50/LC50 values)
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Cell Line
Cancer
Type

AT7519[1]
[3]

Flavopiridol
[9]

Seliciclib
(Roscovitin
e)[6]

Palbociclib[
10]

HCT116 Colon Cancer
40-940

nmol/L (IC50)
- - -

HT29 Colon Cancer
40-940

nmol/L (IC50)
-

68-80%

tumor

reduction (in

vivo)

-

MCF-7
Breast

Cancer
- -

48-70%

tumor growth

inhibition (in

vivo)

Active in

preclinical

models

MM.1S
Multiple

Myeloma
0.5 µM (IC50) -

Induces

apoptosis
-

U266
Multiple

Myeloma
0.5 µM (IC50) - - -

MYCN-

amplified

Neuroblasto

ma

Neuroblasto

ma

1.7 µmol/L

(median

LC50)

- - -

MYCN single

copy

Neuroblasto

ma

Neuroblasto

ma

8.1 µmol/L

(median

LC50)

- - -

Table 3: In Vivo Anti-Tumor Efficacy
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CDK Inhibitor Cancer Model Dosing Regimen Key Outcomes

AT7519

MYCN-amplified

Neuroblastoma

Xenograft

5, 10, or 15 mg/kg/day

for 5 days

Dose-dependent

tumor growth

inhibition.

AT7519
Th-MYCN Transgenic

Mice
-

Improved survival and

significant tumor

regression.

AT7519
Multiple Myeloma

Xenograft[3]
15 mg/kg once daily

Inhibited tumor growth

and prolonged

survival.

Flavopiridol
Solid Tumor

Xenografts[9]
-

Induces cell cycle

arrest and tumor

growth inhibition.

Seliciclib (Roscovitine)
HT29 Colon Cancer

Xenograft[11]
10 and 40 mg/kg

68% and 80% tumor

reduction,

respectively.

Seliciclib (Roscovitine)
MCF7 Breast Cancer

Xenograft[11]
400 mg/kg twice a day

70% tumor growth

inhibition.

Palbociclib
Medulloblastoma

PDX[12]
-

Rapid regression of

tumors and significant

survival advantage.

Palbociclib

Multiple Human

Cancer PDX

models[13]

-

Effective against

various tumor types,

including HR-negative

breast cancer.

Signaling Pathways and Mechanisms of Action
AT7519 and the compared CDK inhibitors exert their anti-tumor effects by modulating key cell

cycle and survival signaling pathways.
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Figure 1: Simplified signaling pathway of AT7519's anti-tumor activity.

Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
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In Vitro Cell Viability/Proliferation Assays
1. MTT/MTS/CCK-8 Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the CDK inhibitor

on cancer cell lines.

Procedure:

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them

to adhere overnight.[14][15]

Treat cells with a serial dilution of the CDK inhibitor (e.g., AT7519) for a specified period

(e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[14][16]

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-

dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), or

CCK-8 (Cell Counting Kit-8) reagent to each well and incubate for 1-4 hours.[14][15]

For MTT assays, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

[14]

Measure the absorbance at the appropriate wavelength using a microplate reader.[14][15]

Calculate cell viability as a percentage of the vehicle-treated control and determine the

IC50 value using appropriate software.[15][17]

Apoptosis Assay
1. Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with

a CDK inhibitor.

Procedure:

Treat cells with the CDK inhibitor at the desired concentration and time points.[3]
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Harvest cells and wash with cold phosphate-buffered saline (PBS).[14]

Resuspend cells in Annexin V binding buffer.[3]

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and

incubate in the dark.[3][15]

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are

considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or

necrotic.[15]

Cell Cycle Analysis
1. Propidium Iodide (PI) Staining

Objective: To determine the effect of the CDK inhibitor on cell cycle distribution.

Procedure:

Treat cells with the CDK inhibitor for the desired duration.[3][15]

Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight.[15]

Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.[15]

Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1,

S, and G2/M phases is determined based on their fluorescence intensity.[2][15]

In Vivo Xenograft Studies
1. Subcutaneous Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the CDK inhibitor.

Procedure:

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells) into the flank of

immunocompromised mice (e.g., nude or SCID mice).[18]
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Allow tumors to establish to a palpable size (e.g., 100-200 mm3).[18]

Randomize mice into treatment and control groups.

Administer the CDK inhibitor (e.g., AT7519 at 5-15 mg/kg) or vehicle control via the

appropriate route (e.g., intraperitoneal or oral gavage) according to the desired dosing

schedule.

Measure tumor volume and body weight regularly throughout the study.[12]

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., Western blotting, immunohistochemistry).[18]
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Figure 2: General experimental workflow for evaluating CDK inhibitors.
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AT7519 demonstrates potent anti-tumor activity across a variety of preclinical cancer models,

acting as a multi-CDK inhibitor that induces cell cycle arrest and apoptosis. Its efficacy,

particularly in MYCN-amplified neuroblastoma and multiple myeloma, highlights its therapeutic

potential. When compared to other CDK inhibitors, AT7519 exhibits a broad inhibitory profile,

similar to flavopiridol and seliciclib, but distinct from the more selective CDK4/6 inhibitor,

palbociclib. The choice of a specific CDK inhibitor for therapeutic development will likely

depend on the specific cancer type and its underlying molecular drivers. The experimental

protocols and comparative data provided in this guide are intended to assist researchers in the

rational design and interpretation of future studies in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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